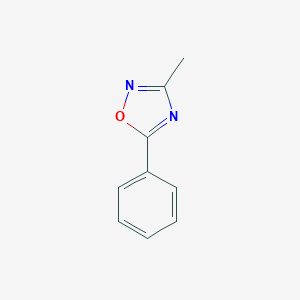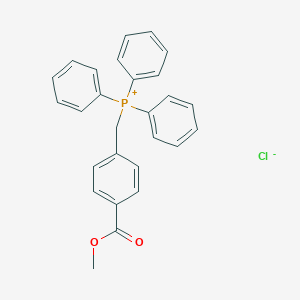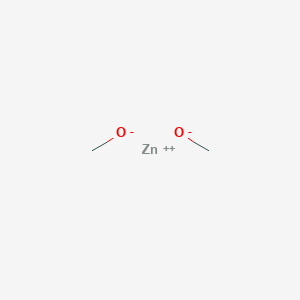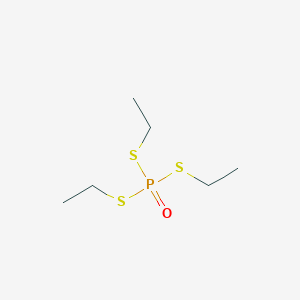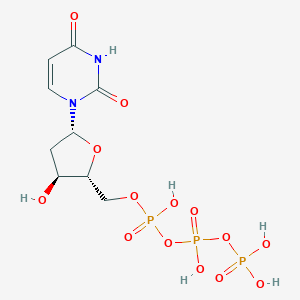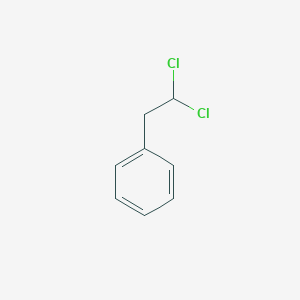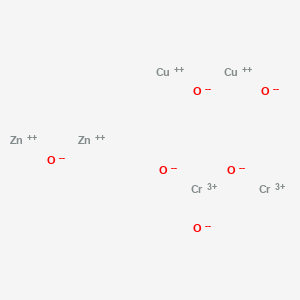
Chromium copper zinc oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Chromium-modified zinc oxides were prepared by the co-precipitation method . The modification of ZnO with chromium led to the increase of the specific surface area of oxides and decrease of mean crystallite size of ZnO . Partial incorporation of chromium ions to the hexagonal ZnO structure, formation of strongly dispersed spinel (ZnCr2O4) and chromium zinc oxide species (ZnO·CrO3) was observed .
Synthesis Analysis
Zinc oxides modified with chromium were prepared by the co-precipitation method . The doping concentration varied in the range of 0.05–0.1 M, while calcined at 600 °C . The influence of Cr-doping on the physical characteristics of ZnO nanoparticles was investigated and addressed .
Molecular Structure Analysis
XRD analysis shows that ZnO and Cr doped ZnO nanoparticles with average particle sizes between 23 and 39 nm were successfully developed with hexagonal wurtzite structure . The FTIR spectroscopy analysis confirms the existence of chromium in the doped ZnO nanoparticles .
Chemical Reactions Analysis
Temperature-programmed reduction methods were used for investigation of the influence of chromium on the redox properties of zinc oxides . The nature of surface sites and the course of surface reactions occurred during methanol decomposition were determined by the temperature-programmed desorption of methanol . The presence of chromium facilitated direct oxidation of methoxy groups to formate species at low temperatures (~100 °C) and their transformation to hydrogen and carbon dioxide during temperature-programmed desorption .
Physical And Chemical Properties Analysis
The TGA/DTA analysis shows that Cr–ZnO nanoparticles are more thermally stable than ZnO nanoparticles . The BET surface area measurement shows that 176.25 m2/g and 287.17 m2/g for un-doped ZnO, and 0.1 M Cr-doped ZnO nanoparticles, respectively . Hence, doping of Cr enhances the surface area and thermal stability .
Safety And Hazards
Chromium compounds, including hexavalent chromium, are known human carcinogens . An increase in the incidence of lung cancer has been observed among workers in industries that produce chromate and manufacture pigments containing chromate . Therefore, it’s important to handle Chromium copper zinc oxide with care to avoid health hazards.
Eigenschaften
IUPAC Name |
dicopper;dizinc;chromium(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Cu.6O.2Zn/q2*+3;2*+2;6*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGIAQRMACYGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Cu+2].[Cu+2].[Zn+2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Cu2O6Zn2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium copper zinc oxide | |
CAS RN |
1336-14-7 |
Source


|
| Record name | Copper zinc chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium copper zinc oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


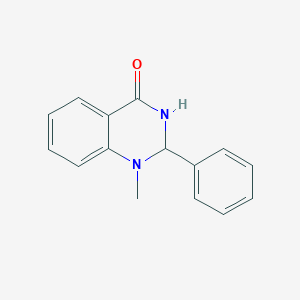
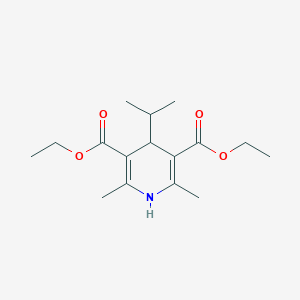
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
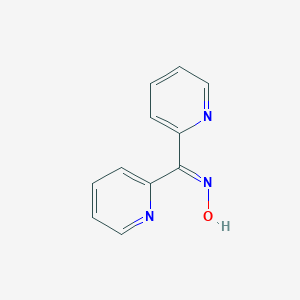
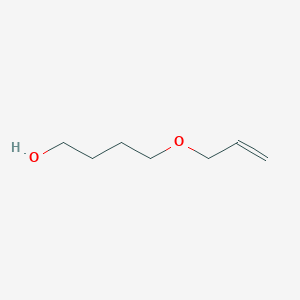

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
